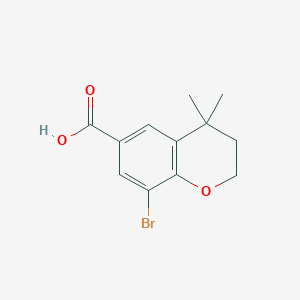
8-Bromo-4,4-dimethyl-6-chromanoic Acid
Cat. No. B8413169
M. Wt: 285.13 g/mol
InChI Key: FLTKOYSZHNTBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05856490
Procedure details


Using the same procedure as for the synthesis of 8-bromo-2,2,4,4-tetramethylchromanoic acid (Compound P) but using 4,4-dimethylchromanoic acid (100 mg, 0.49 mmol), the title compound was obtained as a white solid.
Name
8-bromo-2,2,4,4-tetramethylchromanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Compound P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4,4-dimethylchromanoic acid
Quantity
100 mg
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=[O:17])[CH:5]=[C:6]2[C:11]=1[O:10][C:9](C)(C)[CH2:8][C:7]2([CH3:15])[CH3:14].CC1(C)C2C(=CC=CC=2)OC(C(O)=O)C1>>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([OH:18])=[O:17])[CH:5]=[C:6]2[C:11]=1[O:10][CH2:9][CH2:8][C:7]2([CH3:14])[CH3:15]
|
Inputs


Step One
|
Name
|
8-bromo-2,2,4,4-tetramethylchromanoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2C(CC(OC12)(C)C)(C)C)C(=O)O
|
|
Name
|
Compound P
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C2C(CC(OC12)(C)C)(C)C)C(=O)O
|
Step Two
|
Name
|
4,4-dimethylchromanoic acid
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC(OC2=CC=CC=C12)C(=O)O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C2C(CCOC12)(C)C)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
